molecular formula C17H14Cl2N7NaO5S2 B1260991 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)- CAS No. 67763-92-2

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)-

Cat. No. B1260991
CAS RN: 67763-92-2
M. Wt: 554.4 g/mol
InChI Key: BFCPNQWBMWYLPX-GPKQSYPGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)-, also known as 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)-, is a useful research compound. Its molecular formula is C17H14Cl2N7NaO5S2 and its molecular weight is 554.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67763-92-2

Product Name

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-trans)-

Molecular Formula

C17H14Cl2N7NaO5S2

Molecular Weight

554.4 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H15Cl2N7O5S2.Na/c1-24-17(21-22-23-24)33-6-7-5-32-15-11(14(29)26(15)12(7)16(30)31)20-10(27)4-25-2-8(18)13(28)9(19)3-25;/h2-3,11,15H,4-6H2,1H3,(H,20,27)(H,30,31);/q;+1/p-1/t11-,15-;/m1./s1

InChI Key

BFCPNQWBMWYLPX-GPKQSYPGSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+]

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+]

Other CAS RN

67763-92-2

synonyms

EMD 29 946
EMD 29946
EMD-29946

Origin of Product

United States

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